![molecular formula C21H31N3O5 B8705251 TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE CAS No. 1462951-13-8](/img/structure/B8705251.png)
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a nitro group, an ether linkage, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.
Méthodes De Préparation
The synthesis of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.
Ether formation: The ether linkage can be introduced through nucleophilic substitution reactions, using alkyl halides and appropriate bases.
Final assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques to ensure the desired structure is obtained.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE include other spirocyclic compounds with nitro groups and ether linkages. These compounds may share similar reactivity and applications but differ in their specific structural features and functional groups. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.
Propriétés
Numéro CAS |
1462951-13-8 |
|---|---|
Formule moléculaire |
C21H31N3O5 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
tert-butyl 7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C21H31N3O5/c1-15(2)28-18-13-16(7-8-17(18)24(26)27)22-12-10-21(14-22)9-6-11-23(21)19(25)29-20(3,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3 |
Clé InChI |
CWTQWDKKXPDLGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
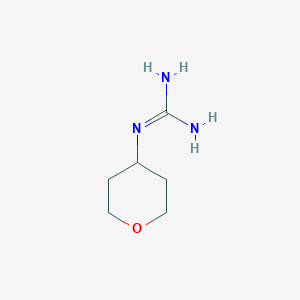
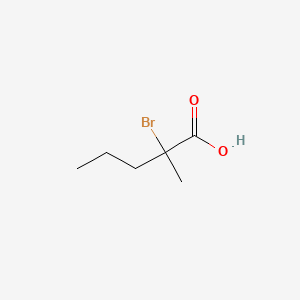
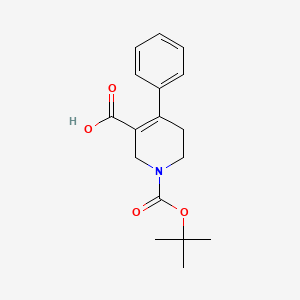
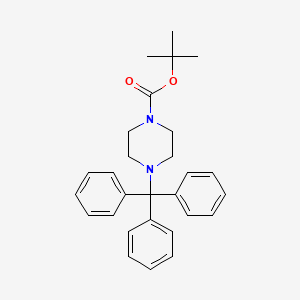
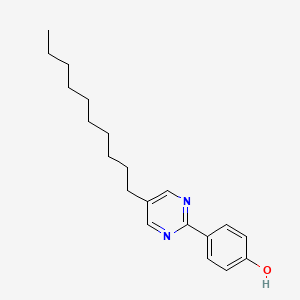

![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)
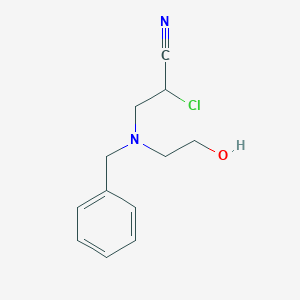
![Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-](/img/structure/B8705226.png)
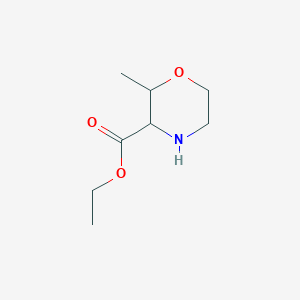
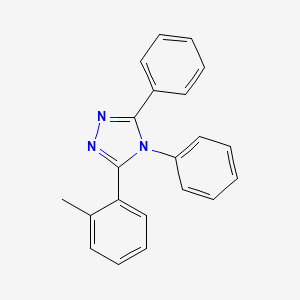
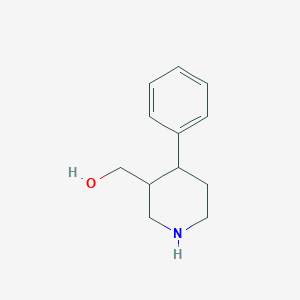
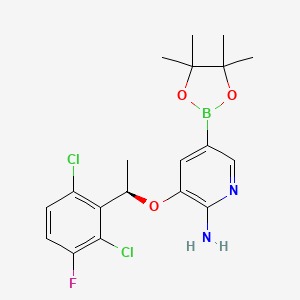
![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
